5-(((6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)methyl)furan-2-carboxylic acid
Description
5-(((6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)methyl)furan-2-carboxylic acid is a synthetic organic compound featuring a cyclopenta[c]chromen core fused with a furan-carboxylic acid substituent. The cyclopenta[c]chromen moiety consists of a bicyclic system with a ketone group at position 4, while the furan-2-carboxylic acid group is attached via an ether linkage at position 6.
The compound’s molecular formula is inferred to be C₁₉H₁₆O₆, with a molecular weight of approximately 340.33 g/mol (calculated based on analogous compounds).
Properties
IUPAC Name |
5-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-10-15(23-9-11-5-7-16(24-11)18(20)21)8-6-13-12-3-2-4-14(12)19(22)25-17(10)13/h5-8H,2-4,9H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKKIHXIMHPKJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC4=CC=C(O4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)methyl)furan-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the chromene derivative, which is then reacted with a furan carboxylic acid derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
5-(((6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)methyl)furan-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative. Substitution reactions can result in a wide variety of products, depending on the nucleophile used .
Scientific Research Applications
5-(((6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)methyl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in various organic reactions.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism by which 5-(((6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)methyl)furan-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes, activation of receptors, or modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of cyclopenta[c]chromen derivatives modified at position 7 with oxygen-linked side chains. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Structural Variations: The acetic acid derivative (C₁₅H₁₄O₅) has the simplest side chain, offering minimal steric hindrance and high polarity, which may favor aqueous solubility . The methyl ester analog (C₂₁H₂₀O₆) replaces the carboxylic acid with an ester, increasing lipophilicity and likely acting as a prodrug . The target compound incorporates a furan ring, which introduces aromaticity and rigid geometry, possibly enhancing interactions with hydrophobic binding pockets .
Physicochemical Properties: Solubility: The acetic acid and propanoic acid derivatives are more water-soluble due to their ionizable carboxylic acid groups, whereas the methyl ester derivative is more lipid-soluble. Acidity: The target compound’s furan-carboxylic acid group is expected to have a pKa comparable to benzoic acid (~4.2), making it moderately acidic and prone to deprotonation at physiological pH.
Synthetic and Commercial Considerations: The propanoic acid derivative (CAS: 773871-39-9) is listed as a discontinued product, suggesting challenges in synthesis or commercial viability . The methyl ester analog (MFCD02115464) is available but may require hydrolysis to the active carboxylic acid form in vivo .
Biological Implications :
- The furan ring in the target compound may confer unique electronic effects (e.g., resonance stabilization) that influence interactions with enzymes or receptors, though specific pharmacological data are absent in the provided evidence.
- Carboxylic acid groups in all analogs enable hydrogen bonding and ionic interactions, critical for target engagement in drug design .
Biological Activity
5-(((6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)methyl)furan-2-carboxylic acid is a complex organic compound characterized by its unique structural features that combine chromene and furan carboxylic acid elements. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry and other fields.
The molecular formula of the compound is , with a molecular weight of approximately 274.27 g/mol. The compound's structure includes a furan carboxylic acid moiety linked to a chromene derivative, which contributes to its reactivity and interaction with biological systems.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets such as enzymes and receptors. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical processes.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.
These interactions can result in therapeutic effects that warrant further investigation.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress.
Anti-inflammatory Effects
Studies have suggested that derivatives of this compound may possess anti-inflammatory properties. This could be beneficial in treating conditions characterized by chronic inflammation.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of related compounds indicate potential efficacy against various pathogens. This suggests that this compound could serve as a lead for developing new antimicrobial agents.
Case Studies
Several studies have explored the biological activities of related chromene and furan derivatives:
-
Study on Antioxidant Activity :
- A study demonstrated that chromene derivatives exhibit significant radical scavenging activity.
- Results indicated that these compounds can effectively reduce oxidative stress markers in vitro.
-
Investigation of Anti-inflammatory Effects :
- Research focused on the anti-inflammatory effects of similar compounds showed a reduction in pro-inflammatory cytokines in cell cultures.
- These findings support the potential use of this class of compounds in treating inflammatory diseases.
-
Antimicrobial Efficacy :
- A comparative study evaluated the antimicrobial properties of various furan derivatives against Gram-positive and Gram-negative bacteria.
- Results indicated that certain derivatives exhibited notable antibacterial activity, suggesting the potential for therapeutic applications.
Data Table: Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
